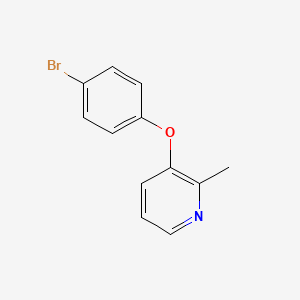

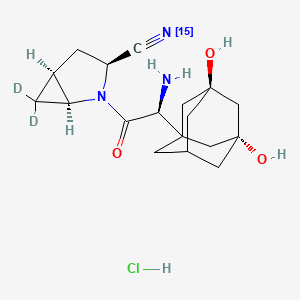

![molecular formula C25H31N3O5 B13847906 (2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)

(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moiramide B is a peptide–polyketide hybrid compound with a bacterial origin. It was first isolated from Pseudomonas fluorescens and has shown significant antibiotic activity, particularly against gram-positive bacteria . The compound is known for its structurally conserved peptide part and a highly variable fatty acid side chain .

準備方法

Moiramide B is synthesized through a nonribosomal peptide synthetase–polyketide synthase hybrid pathway. The biosynthesis involves generating the unsaturated fatty acid, β-phenylalanine, and the unusual valinyl-succinimide unit from valine, glycine, and malonyl-CoA . The synthetic route includes introducing a terminal alkyne and subjecting it to click reactions and Sonogashira couplings, resulting in a library of moiramide B derivatives . Industrial production methods typically involve the use of automated flash chromatography and preparative high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Moiramide B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the fatty acid side chain, affecting the compound’s activity.

Substitution: Common reagents used in substitution reactions include copper-catalyzed azide–alkyne cycloadditions (CuAAC) and Sonogashira couplings. The major products formed from these reactions are moiramide B derivatives with high and selective in vivo activities against bacteria such as Staphylococcus aureus.

科学的研究の応用

Moiramide B has several scientific research applications:

Chemistry: It is used to study the synthesis and modification of peptide–polyketide hybrids.

Biology: The compound’s antibiotic properties make it a valuable tool for studying bacterial resistance mechanisms.

作用機序

Moiramide B inhibits the carboxyltransferase component of acetyl-CoA carboxylase (ACC), affecting fatty acid biosynthesis in bacteria and thus their cell wall assembly . The succinimide head group tightly binds to the oxyanion hole of the enzyme in its enol or enolate form, while the valine-derived sidechain fills a hydrophobic pocket . The β-phenylalanine fragment increases the binding affinity by forming additional hydrogen bonds with the target .

類似化合物との比較

Moiramide B is similar to other peptide–polyketide hybrids such as andrimid and moiramides A and C . These compounds share a similar biosynthetic pathway and structural features but differ in their fatty acid side chains and specific activities . Moiramide B is unique due to its potent in vivo antibiotic activity and its ability to inhibit ACC, making it a valuable compound for developing new antibacterial agents .

特性

分子式 |

C25H31N3O5 |

|---|---|

分子量 |

453.5 g/mol |

IUPAC名 |

(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |

InChI |

InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5?,13-8-/t16-,18+,21-,22?/m0/s1 |

InChIキー |

WMLLJSBRSSYYPT-WFIQAZFKSA-N |

異性体SMILES |

CC=C/C=C\C(=O)N[C@H](CC(=O)NC(C(C)C)C(=O)[C@@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |

正規SMILES |

CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)

![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)

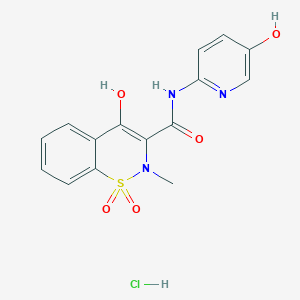

![4-Amino-N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B13847860.png)

![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)

![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)

![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)

![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)

![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)